molecular formula C22H21ClFNO3 B11385378 2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11385378
M. Wt: 401.9 g/mol
InChI Key: TXUMWULXDVRZBR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Fluorobenzyl Group: The phenoxy intermediate is then reacted with 2-fluorobenzyl chloride under basic conditions to introduce the fluorobenzyl group.

    Formation of the Amide Bond: The resulting intermediate is reacted with furan-2-ylmethylamine and a coupling agent (such as EDCI or DCC) to form the final amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings. Its unique properties may contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide
  • 2-(4-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide
  • 2-(4-chloro-3-methylphenoxy)-N-(benzyl)-N-(furan-2-ylmethyl)propanamide

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide lies in its specific combination of functional groups. The presence of the chloro, methyl, fluorobenzyl, and furan-2-ylmethyl groups imparts distinct chemical and biological properties to the compound. These properties may differentiate it from other similar compounds and make it valuable for specific applications.

Properties

Molecular Formula

C22H21ClFNO3

Molecular Weight

401.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C22H21ClFNO3/c1-15-12-18(9-10-20(15)23)28-16(2)22(26)25(14-19-7-5-11-27-19)13-17-6-3-4-8-21(17)24/h3-12,16H,13-14H2,1-2H3

InChI Key

TXUMWULXDVRZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)Cl

Origin of Product

United States

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